1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide
Overview
Description
1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide is a chemical compound with the molecular formula C15H20ClN3O3S and a molecular weight of 357.8556 This compound is known for its unique structure, which includes a piperidine ring and a chloro-dimethoxyaniline moiety
Preparation Methods
The synthesis of 1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable piperidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxamide can be compared with similar compounds such as:
4-chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the compound, known for its use in various organic reactions.
1-[(4-chloro-2,5-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate: A related compound with similar structural features and reactivity.
3-(4-chloro-2,5-dimethoxyanilino)-1-(2-naphthyl)-1-propanone: Another derivative with distinct properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-21-12-8-11(13(22-2)7-10(12)16)18-15(23)19-5-3-9(4-6-19)14(17)20/h7-9H,3-6H2,1-2H3,(H2,17,20)(H,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDUYXVSKICLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCC(CC2)C(=O)N)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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